
3-(4-Ethylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further substituted with a 4-ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(4-Ethylphenyl)propanenitrile can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN) to introduce the nitrile group.
Grignard Reaction: Another method involves the reaction of 4-ethylbenzyl bromide with magnesium in dry ether to form the corresponding Grignard reagent. This reagent is then reacted with acrylonitrile to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to form imine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)propanoic acid.
Reduction: 3-(4-Ethylphenyl)propanamine.
Substitution: Various imine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Ethylphenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenyl)propanenitrile involves its interaction with various molecular targets and pathways:
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form amines, which can then interact with biological targets.
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
3-(4-Ethylphenyl)propanenitrile can be compared with other similar compounds such as:
3-(4-Methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom instead of an ethyl group.
3-(4-Nitrophenyl)propanenitrile: Contains a nitro group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(4-ethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4H2,1H3 |
Clave InChI |
ZMRLGPDUXYKFNW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
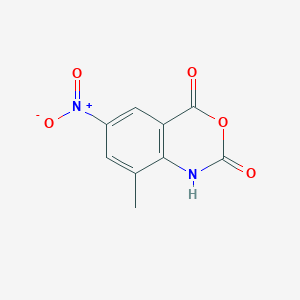
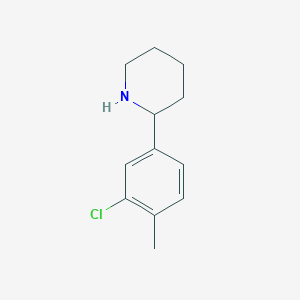



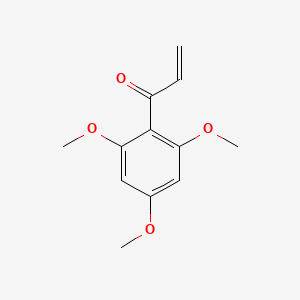

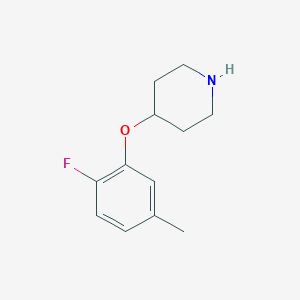
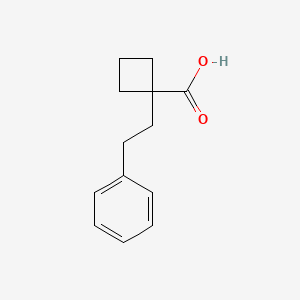

![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)

![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
